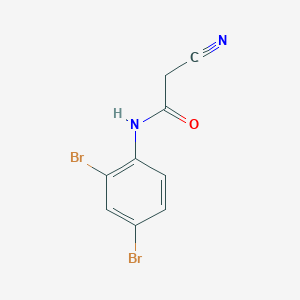

2-cyano-N-(2,4-dibromophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-cyano-N-(2,4-dibromophenyl)acetamide is a chemical compound with the molecular formula C9H6Br2N2O and a molecular weight of 317.96 . It is provided by Sigma-Aldrich and Santa Cruz Biotechnology for research use .

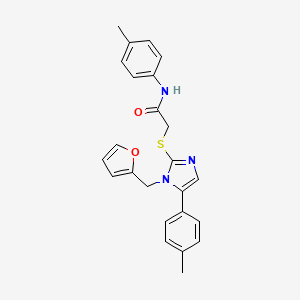

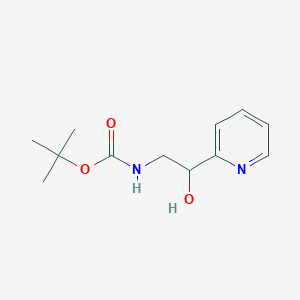

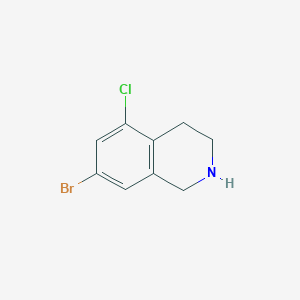

Molecular Structure Analysis

The molecular structure of 2-cyano-N-(2,4-dibromophenyl)acetamide consists of a cyano group (-CN), an acetamide group (CH3CONH2), and a 2,4-dibromophenyl group (C6H3Br2) .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-cyano-N-(2,4-dibromophenyl)acetamide include a molecular weight of 317.96 and a molecular formula of C9H6Br2N2O .Wissenschaftliche Forschungsanwendungen

Cyanoacetylation of Amines

Cyanoacetamide derivatives serve as valuable precursors for heterocyclic synthesis. They are particularly useful in building organic heterocycles due to their active hydrogen on the C-2 position. Researchers have explored their chemical reactivity and reactions to obtain novel heterocyclic moieties. Additionally, the biological activities associated with cyanoacetamide derivatives have drawn attention from biochemists .

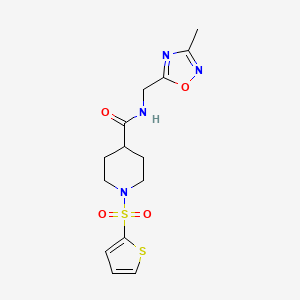

Thiophene Synthesis

Microwave irradiation of cyanoacetamides with cyclohexanone, sulfur, and aluminum oxide as a solid support, along with morpholine as a basic catalyst, yields thiophene derivatives. These compounds find applications in materials science, organic electronics, and pharmaceutical research .

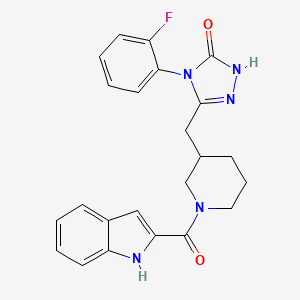

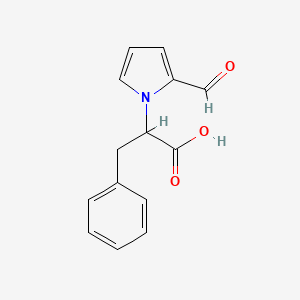

Pyrrole Formation

The cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol produces pyrrole derivatives. Pyrroles have diverse applications, including as building blocks in natural product synthesis and as ligands in coordination chemistry .

Late-Stage Functionalization via Palladium-Catalyzed Carbonylation

Researchers have developed an efficient palladium-catalyzed carbonylative procedure for 2-cyano-N-acetamide and 2-cyanoacetate compounds. This method allows late-stage functionalization under mild conditions, making it valuable for synthetic chemistry and drug discovery .

Proteomics Research

2-Cyano-N-(2,4-dibromophenyl)acetamide is used in proteomics research. Its molecular formula is C9H6Br2N2O, with a molecular weight of 317.96. Researchers may employ this compound to study protein interactions, post-translational modifications, and cellular pathways .

Eigenschaften

IUPAC Name |

2-cyano-N-(2,4-dibromophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2N2O/c10-6-1-2-8(7(11)5-6)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRYBKDXYSCOIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)NC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-(2,4-dibromophenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N4-(4-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2473775.png)

![N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-2-phenoxyaniline](/img/structure/B2473776.png)